
1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis. Urea derivatives are often synthesized through reactions involving isocyanates and amines, and they can be further functionalized to produce various biologically active molecules .
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. One such method is the Lossen rearrangement, which is an efficient way to convert carboxylic acids to ureas. This process involves the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) to first form hydroxamic acids, which then undergo rearrangement to produce isocyanates. Subsequent reaction with an amine results in the formation of urea. This method is advantageous due to its good yields, lack of racemization, and compatibility with various protecting groups .
Another approach for synthesizing cyclic urea derivatives involves the use of silver catalysis. The Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates allows for the synthesis of fused indole-cyclic urea derivatives. This method relies on a double cyclization process and has been shown to be effective for constructing multiple C-N bonds in a controlled manner .
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For instance, 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, a related compound, was characterized using 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction. Density Functional Theory (DFT) optimization was also employed to compare the theoretical structure with the experimental data obtained from X-ray diffraction. This comprehensive analysis helps in understanding the structural features and physicochemical properties of the molecules .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions due to their functional groups. The presence of both amine and carbonyl functionalities allows for further derivatization and the formation of complex structures. For example, the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. This type of structural modification is crucial for achieving high inhibitory activities against targets such as acetylcholinesterase .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. Factors such as the presence of aromatic groups, heteroatoms, and the length of alkyl or alkoxy chains can affect properties like solubility, melting point, and reactivity. The calculated frontier molecular orbitals provide insights into the electronic structure, which is important for understanding the reactivity and interaction of these compounds with biological targets .
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-16-6-4-3-5-15(16)18-17(20)19(14-7-8-14)11-13-9-10-22-12-13/h3-6,9-10,12,14H,2,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQVJZZRPAIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



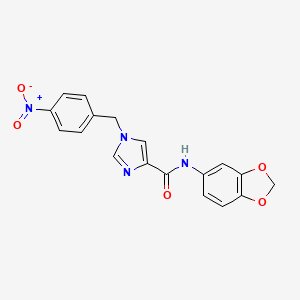
![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)
![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)
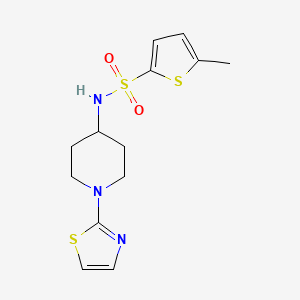
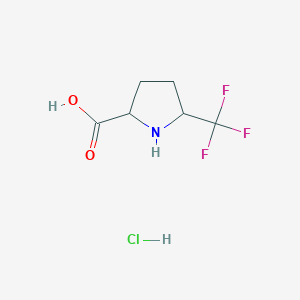
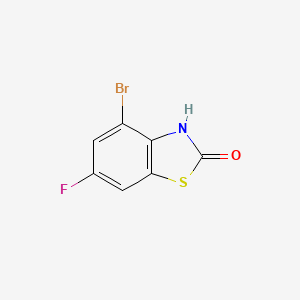
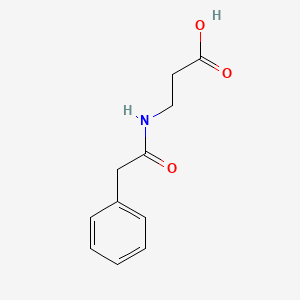
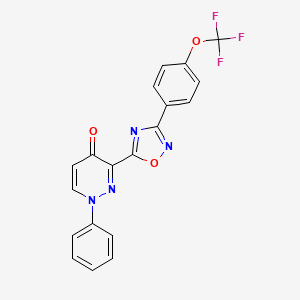
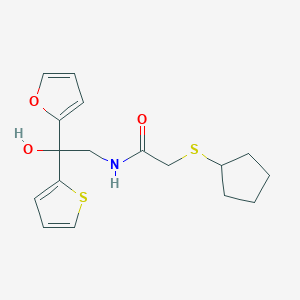
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)